molecular formula C11H21ClO4SSi B13940833 2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate

2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate

Cat. No.: B13940833
M. Wt: 312.89 g/mol
InChI Key: ASEUPOBFXYONAE-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate is a complex organic compound that features a trimethylsilyl group, a chlorosulfonyl group, and a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the cyclobutane ring, followed by the introduction of the carboxylate group. The trimethylsilyl group is then added using a silylating agent such as trimethylsilyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, while the chlorosulfonyl group can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and facilitate the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate
  • 2-(Trimethylsilyl)ethyl chloroformate
  • 2-(Trimethylsilyl)ethyl carbonochloridate

Uniqueness

2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate is unique due to the presence of both the trimethylsilyl and chlorosulfonyl groups, which provide distinct reactivity and stability. This combination of functional groups allows for a wide range of chemical transformations and applications .

Properties

Molecular Formula

C11H21ClO4SSi

Molecular Weight

312.89 g/mol

IUPAC Name

2-trimethylsilylethyl 3-chlorosulfonyl-1-methylcyclobutane-1-carboxylate

InChI

InChI=1S/C11H21ClO4SSi/c1-11(7-9(8-11)17(12,14)15)10(13)16-5-6-18(2,3)4/h9H,5-8H2,1-4H3

InChI Key

ASEUPOBFXYONAE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)S(=O)(=O)Cl)C(=O)OCC[Si](C)(C)C

Origin of Product

United States

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